N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(3-Chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural features include:
- Position 3: A phenylsulfonyl group (C₆H₅SO₂), which enhances electron-withdrawing properties and modulates solubility.
- Position 5: A substituted aromatic amine (N-(3-chloro-4-methylphenyl)), contributing steric bulk and lipophilicity.
- Molecular formula: Estimated as C₂₄H₁₉ClN₅O₂S (based on structural analogs) with a molecular weight of ~494.0 g/mol.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-11-12-15(13-18(14)23)24-20-17-9-5-6-10-19(17)28-21(25-20)22(26-27-28)31(29,30)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKLIVMOJCICIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives and features a triazole moiety. Its chemical structure can be represented as follows:
This structure is key to understanding its biological interactions and efficacy.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various quinazoline derivatives against several cancer cell lines. The compound exhibits significant cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 6.29 |
| HepG2 | 2.44 | |
| MCF-7 | 10.25 |
These results demonstrate that the compound is particularly potent against HCT-116 and HepG2 cell lines, suggesting a strong potential for anticancer applications .
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II (Topo II). The substitution patterns on the quinazoline scaffold significantly influence its binding affinity and cytotoxicity:
- Intercalation : The triazole ring enhances DNA binding by fitting into the minor groove.
- Topo II Inhibition : The compound exhibits inhibitory effects on Topo II with an IC50 value of 15.16 μM, indicating a dual mechanism involving both DNA intercalation and enzyme inhibition .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the quinazoline core can enhance or diminish biological activity. For instance:
- Substituents : The presence of bulky groups adversely affects cytotoxicity; however, specific substitutions like trifluoromethyl groups improve potency due to enhanced lipophilicity and hydrogen bonding capabilities .
- Amine Variants : Different amines attached to the triazole influence activity; propylamine showed superior cytotoxicity compared to other amines .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental setups:
- In vitro Studies : In a study assessing multiple quinazoline derivatives, this compound was one of the most effective compounds tested against HCT-116 cells .
- Molecular Docking : Molecular docking simulations confirmed that the compound binds effectively to target enzymes involved in cancer progression, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazoline derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison with structurally related analogs:
Substituent Variations on the Aromatic Amine
Variations in the Sulfonyl Group
Core Heterocycle Modifications
Key Research Findings
Activity Trends: Thieno-fused triazolopyrimidines (e.g., 3-(phenylsulfonyl)thieno[2,3-e]triazolo[1,5-a]pyrimidines) demonstrate higher anticancer and receptor-binding activity than aryl-fused triazoloquinazolines due to improved π-π stacking and metabolic stability .
Solubility Modulation : Methoxy and pyridinyl substituents (e.g., in triazolopyrimidine 60 ) enhance aqueous solubility, critical for bioavailability in anti-tubercular agents .
Steric Effects : Bulky sulfonyl groups (e.g., 2,5-dimethylphenylsulfonyl) reduce off-target interactions but may limit blood-brain barrier penetration .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Estimated using ChemDraw.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
